molecular formula C19H32BrNO B1204619 Mepiperphenidol bromide CAS No. 520-20-7

Mepiperphenidol bromide

Cat. No. B1204619
CAS RN: 520-20-7
M. Wt: 370.4 g/mol
InChI Key: CALMOSBYAPVNLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepiperphenidol bromide is a visceral anticholinergic agent, specifically 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidinium bromide, predominantly acting on the gastrointestinal tract. Its pharmacological potency is comparable to methantheline in antagonizing stimulatory effects on the dog Thiry loop and shows a slower rate of diminishing effects when administered orally, requiring a lower dosage to significantly prolong stomach emptying time compared to methantheline. Its inhibitory action on cholinergic stimulation of urinary bladder muscle tonus and anticholinergic potency on the cardiovascular system demonstrate its diverse pharmacological effects (McManus, E., Bochey, J. M., & Beyer, K., 1953).

Synthesis Analysis

The synthesis of mepiperphenidol bromide has not been detailed in the provided sources. However, analogous compounds and methodologies could offer insights into its potential synthesis pathways. For example, N-Bromosuccinimide (NBS) promoted one-pot strategies and solvothermal or microwave activation procedures suggest environmentally friendly and efficient synthesis routes for similar bromide compounds (Shinde, M., & Kshirsagar, U., 2016).

Molecular Structure Analysis

While specific molecular structure analyses of mepiperphenidol bromide are not directly available, studies on related bromide compounds provide insights into their complex structures. Crystal structure determinations through X-ray diffraction offer detailed molecular geometry, showcasing the importance of structural analysis in understanding the properties and reactivity of such compounds (Delgado-Martínez, P., et al., 2014).

Chemical Reactions and Properties

Mepiperphenidol bromide's chemical reactions, particularly its anticholinergic effects, are noted for their potency and specificity in the gastrointestinal tract. The compound's reactions with various physiological targets demonstrate its functional breadth, impacting not only gastrointestinal motility but also other cholinergically innervated systems (McManus, E., et al., 1953).

Physical Properties Analysis

Analysis of mepiperphenidol bromide's physical properties, such as solubility and stability, is crucial for its pharmacological application. While specific details are not provided, analogous research on bromide-containing compounds reveals significant insights into their behavior in various solvents, highlighting the importance of understanding these properties for effective drug formulation (Koten, G., et al., 1978).

Chemical Properties Analysis

The chemical properties of mepiperphenidol bromide, including its reactivity and interaction with biological systems, underscore its therapeutic potential. Its ability to selectively inhibit cholinergic activity within the gastrointestinal tract without significantly affecting other systems illustrates the targeted nature of its action (McManus, E., et al., 1953).

Safety And Hazards

While specific safety data for Mepiperphenidol Bromide is not available, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMOSBYAPVNLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966332
Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepiperphenidol bromide

CAS RN

520-20-7
Record name Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepiperphenidol bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepiperphenidyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPIPERPHENIDOL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepiperphenidol bromide
Reactant of Route 2
Mepiperphenidol bromide
Reactant of Route 3
Reactant of Route 3
Mepiperphenidol bromide
Reactant of Route 4
Mepiperphenidol bromide
Reactant of Route 5
Reactant of Route 5
Mepiperphenidol bromide
Reactant of Route 6
Mepiperphenidol bromide

Citations

For This Compound
30
Citations
RP White, F Rinaldi… - Journal of Applied …, 1956 - journals.physiology.org
… 1955~ 1 Darstine bromide is the trade name of Sharp and Dohme for mepiperphenidol bromide (r-(3-hydroxy-5methyl-+phenylhexyl)-r -methyl-piperdinium bromide). This drug was …
Number of citations: 32 journals.physiology.org
DCH SUN, H SHAY - AMA Archives of Internal Medicine, 1956 - jamanetwork.com
… The use of the optimal effective doses of tricyclamol methylsulfate and mepiperphenidol bromide produced satisfac¬ tory results in half the patients studied. The pH of the gastric …
Number of citations: 78 jamanetwork.com
DCH Sun, H Shay, JL Ciminera - Journal of the American Medical …, 1955 - jamanetwork.com
… It is important to note that the optimal effective dose for mepiperphenidol bromide varied from 50 mg. in one patient to 400 mg. in another; for methscopola¬ mine bromide, from 3.75 to …
Number of citations: 39 jamanetwork.com
WM WATROUS, DG MAY, JM FUJIMOTO - Journal of Pharmacology and …, 1970 - Citeseer
WATEOUS, WILLIAM M., DAVID G. MAY AND JAMES M. FUJIMOTO: Mechanism of the renal tubular transport of morphine and morphine ethereal sulfate in the chicken. J. Pharmacol. …
Number of citations: 38 citeseerx.ist.psu.edu
SJ Gray, LJ Krakauer, CG Ramsey… - Annual Review of …, 1957 - annualreviews.org
… In their study the short and long acting propantheline (Probanthine), mepiperphenidol bromide (Darstine), meth scopolamine bromide (Pamine), and tricyclamol methylsuifate (Elorine) …
Number of citations: 1 www.annualreviews.org
JT Farrar, FJ Ingelfinger - Gastroenterology, 1955 - Elsevier
METHOD Abdominal sounds are picked up by a bell-microphone strapped to the abdomen. The sound impulses are then amplified by a Cambridge Educational Cardioscope and are …
Number of citations: 109 www.sciencedirect.com
WC Watson, EC Knox - Gut, 1967 - ncbi.nlm.nih.gov
… of bowel sounds correlates well with kymographic data, and with their apparatus they showed the stimulant effect of prostigmine and the inhibitory effect of mepiperphenidol bromide on …
Number of citations: 61 www.ncbi.nlm.nih.gov
AE Till - 1979 - escholarship.org
Pseudoephedrine is an organic base used in the treatment of upper respiratory tract disorders. Its excretion has been shown to be influenced by urinary pH. It is also 1jkely that it is …
Number of citations: 23 escholarship.org
RP White, AS Rudolph - Progress in Brain Research, 1968 - Elsevier
Publisher Summary This chapter discusses the possible relationships between the ability of anticholinergic compounds to produce psychotic episodes or ameliorate Parkinson's …
Number of citations: 6 www.sciencedirect.com
SC Dilsaver, JF Greden - Brain Research Reviews, 1984 - Elsevier
Electrocortical and behavioral arousal are separate phenomena subserved by different neural substrata operating in parallel. A comprehensive theory of ‘activation’ must take into …
Number of citations: 89 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.